

C11orf87 Methylation: A Promising Epigenetic Biomarker for Gastrointestinal Cancers

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Compound of Interest

Compound Name: C 87

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Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Chromosome 11 open reading frame 87 (C11orf87) has emerged as a significant epigenetic biomarker, particularly in the context of gastrointestinal (GI) cancers.[1][2] This document provides detailed application notes and experimental protocols for the analysis of C11orf87 methylation and expression, tailored for researchers, scientists, and professionals in drug development. The hypermethylation of the C11orf87 promoter region has been identified as a potential diagnostic and prognostic marker in gastric cancer, with studies showing a progressive increase in methylation from gastritis and intestinal metaplasia to gastric cancer.[1][2] Intriguingly, higher C11orf87 methylation has been associated with better survival outcomes in patients.[1][2]

The expression of C11orf87 appears to be regulated by the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] While STAT3 activation can upregulate C11orf87 expression, the methylation of the C11orf87 promoter seems to be independent of its expression, suggesting a complex regulatory mechanism.[1][2] These findings open avenues for the development of novel diagnostic assays and targeted therapeutic strategies for GI cancers.

Data Presentation

Table 1: C11orf87 Methylation Levels in Gastric Cancer Progression

Sample Type	Number of Samples (n)	Mean C11orf87 Methylation (%)
Gastritis	11	~5%
Intestinal Metaplasia	27	~10%
Gastric Cancer	65	~20%
Adjacent Normal	51	~5%

Data synthesized from figures in "Methylomic analysis identifies C11orf87 as a novel epigenetic biomarker for GI cancers"[1][2].

Table 2: C11orf87 Expression and Methylation in Gastric Cancer Cell Lines

Cell Line	C11orf87 Expression (Relative to ACTB)	C11orf87 Methylation (%)
GES (immortalized normal)	Moderate	~5%
AGS	Low	~15%
MKN28	High	~2%
NUGC3	Moderate	~10%
SC-M1	Low	~25%

Data synthesized from figures in "Methylomic analysis identifies C11orf87 as a novel epigenetic biomarker for GI cancers"[2][3].

Experimental Protocols

Protocol 1: Analysis of C11orf87 Promoter Methylation by Bisulfite Pyrosequencing

This protocol details the quantitative analysis of C11orf87 promoter methylation from genomic DNA isolated from cell lines or patient tissues.

1. Bisulfite Conversion of Genomic DNA

- Starting Material: 1 µg of high-quality genomic DNA.
- Procedure: Use a commercial bisulfite conversion kit (e.g., EpiTect Bisulfite Kit, Qiagen) and follow the manufacturer's instructions. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

2. PCR Amplification of the Bisulfite-Converted C11orf87 Promoter

- Primer Sequences:
 - Forward: 5'-GGTTGTTTTATTTGTTGAGTAATTTGTATT-3'[\[3\]](#)
 - Reverse (biotinylated): 5'-[Biotin]-ACCCTCTAAACACACTACCTAAACTA-3'[\[3\]](#)
- PCR Master Mix (per 25 µL reaction):
 - 12.5 µL 2x PCR Master Mix (e.g., PyroMark PCR Kit, Qiagen)
 - 2.5 µL CoralLoad Concentrate (if using Qiagen kit)
 - 1 µL Forward Primer (10 µM)
 - 1 µL Reverse Primer (10 µM)
 - 2 µL Bisulfite-converted DNA (~20 ng)
 - 6 µL Nuclease-free water
- Thermocycling Conditions:
 - Initial denaturation: 95°C for 15 minutes
 - 45 cycles of:

- Denaturation: 94°C for 30 seconds
- Annealing: 56°C for 30 seconds
- Extension: 72°C for 30 seconds
- Final extension: 72°C for 10 minutes

3. Pyrosequencing

- Sequencing Primer: 5'-AGGTTGTTGGTGGTT-3'[3]
- Procedure:
 - Prepare the biotinylated PCR product for sequencing using the PyroMark Q24 Vacuum Workstation (Qiagen) according to the manufacturer's protocol. This involves capturing the PCR product on streptavidin-coated Sepharose beads, washing, and denaturing to yield single-stranded DNA.
 - Anneal the sequencing primer to the single-stranded template.
 - Perform pyrosequencing on a PyroMark instrument (e.g., PyroMark Q24, Qiagen) following the manufacturer's instructions. The software will quantify the C/T ratio at the target CpG sites, providing a percentage of methylation.

Protocol 2: Analysis of C11orf87 Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the measurement of C11orf87 mRNA levels in cell lines or tissues.

1. RNA Extraction and cDNA Synthesis

- RNA Extraction: Extract total RNA from cells or tissues using TRIzol reagent (Invitrogen) or a similar RNA isolation kit, following the manufacturer's protocol.
- DNase Treatment: Treat 1 µg of total RNA with DNase I (Invitrogen) to remove any contaminating genomic DNA.

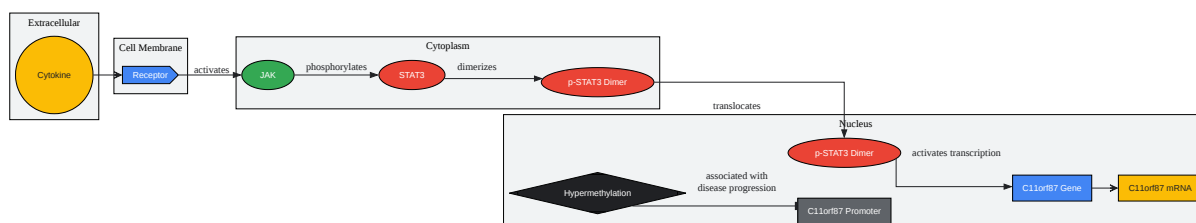
- cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcriptase kit (e.g., EpiScript™ Reverse Transcriptase, Lucigen) with oligo(dT) or random hexamer primers, according to the manufacturer's instructions.

2. Quantitative Real-Time PCR

- Primer Sequences:
 - C11orf87 Forward: 5'-TCTGGTCCATTCACTCCACG-3'[\[3\]](#)
 - C11orf87 Reverse: 5'-AGTCCTTCAGGGTCAGCTCA-3'[\[3\]](#)
 - ACTB (β-actin) Forward: 5'-CATGTACGTTGCTATCCAGGC-3'
 - ACTB (β-actin) Reverse: 5'-CTCCTTAATGTCACGCACGAT-3'
- qPCR Master Mix (per 20 µL reaction):
 - 10 µL 2x SYBR Green PCR Master Mix (e.g., from Applied Biosystems)
 - 1 µL Forward Primer (10 µM)
 - 1 µL Reverse Primer (10 µM)
 - 2 µL diluted cDNA
 - 6 µL Nuclease-free water
- Thermocycling Conditions (standard cycling):
 - Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute

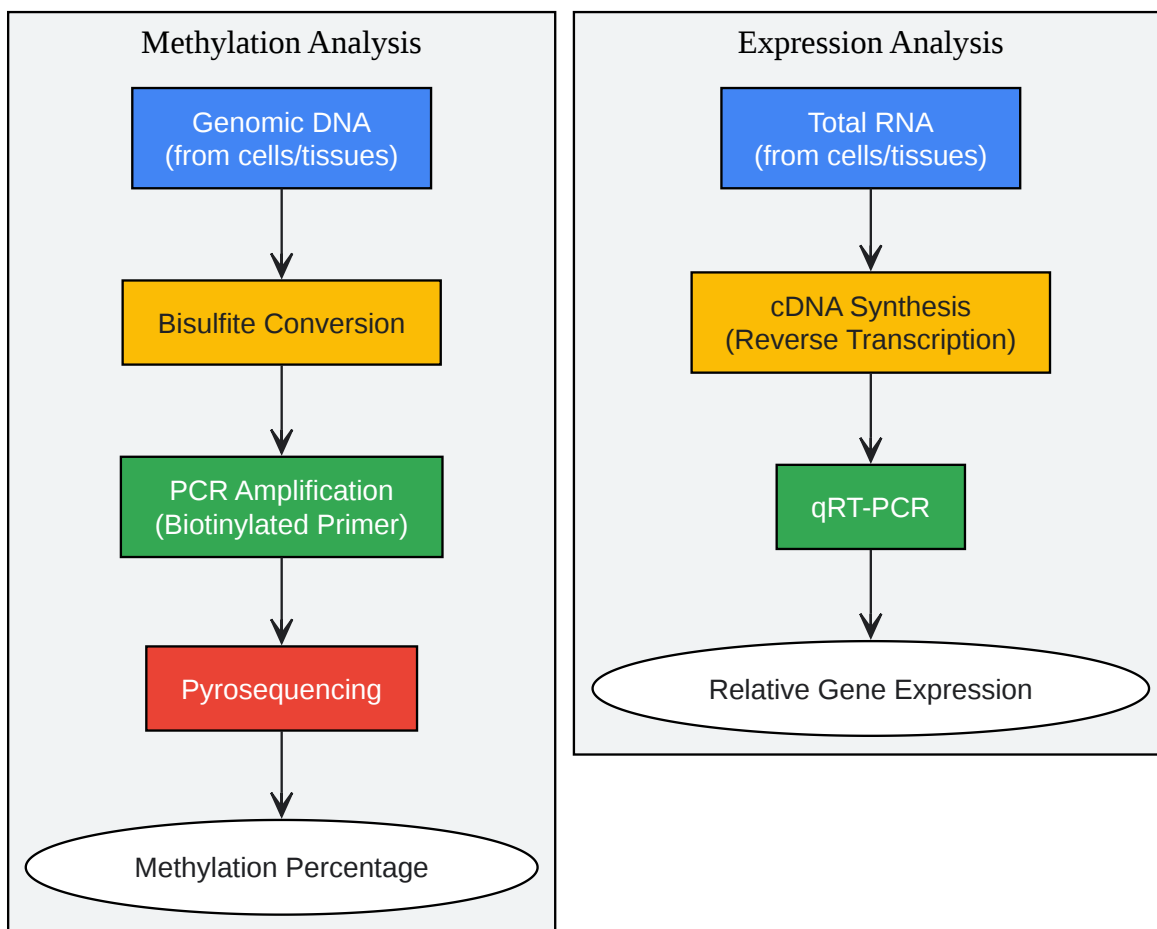
- Data Analysis: Analyze the results using the comparative Ct ($\Delta\Delta C_t$) method to determine the relative expression of C11orf87, normalized to the housekeeping gene ACTB.

Mandatory Visualizations



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Caption: STAT3 signaling pathway and its regulation of C11orf87 expression.



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Caption: Workflow for C11orf87 methylation and expression analysis.

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